

Physicochemical properties of Anigorufone

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| Compound Name: | Anigorufone | |
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An in-depth technical guide on the physicochemical properties of **Anigorufone** for researchers, scientists, and drug development professionals.

Introduction

Anigorufone is a naturally occurring compound belonging to the phenylphenalenone class of specialized metabolites. These polycyclic aromatic compounds are noted for their distinct pigmentation and a wide array of biological activities. Chemically identified as 2-hydroxy-9-phenyl-1H-phenalen-1-one, **Anigorufone** has garnered interest in the scientific community for its potential therapeutic applications, particularly its antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties, natural distribution, biosynthesis, biological activities, and relevant experimental protocols for **Anigorufone**.

Anigorufone and its derivatives are primarily found in monocotyledonous plant families, most notably Haemodoraceae, which includes the Australian "kangaroo paw" plant, Anigozanthos rufus, from which its name is derived. It has also been isolated from the rhizomes of Musa acuminata (a species of banana). In plants, these compounds can function as phytoanticipins, being constitutively present to defend against pathogens, or as phytoalexins, being synthesized in response to pathogenic attack or stress.

Physicochemical Properties

Anigorufone is a solid compound with the following physicochemical properties:



| Property | Value | Source |
|----------------------|--|--------------------|
| Molecular Formula | C19H12O2 | PubChem CID 636472 |
| Molecular Weight | 288.3 g/mol | PubChem CID 636472 |
| Melting Point | 123 - 125 °C | PubChem CID 636472 |
| Physical Description | Solid | PubChem CID 636472 |
| CAS Number | 56252-32-5 | PubChem CID 636472 |
| Synonyms | 2-hydroxy-9-phenyl-1H- phenalen-1-one, 2-hydroxy-9- phenylphenalen-1-one | PubChem CID 636472 |

Biosynthesis and Signaling Pathways

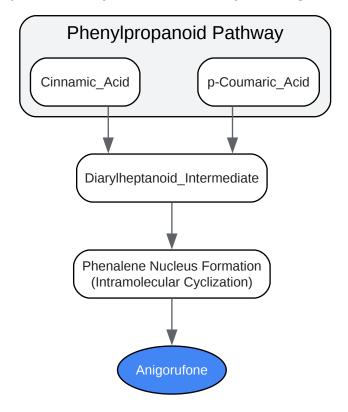
The biosynthesis of **Anigorufone** follows the phenylpropanoid pathway. The core structure is formed from the condensation of two molecules derived from cinnamic acid and p-coumaric acid. This process proceeds through a diarylheptanoid intermediate, which then undergoes an intramolecular cyclization to create the characteristic tricyclic phenalene nucleus.

While the specific signaling pathways through which **Anigorufone** exerts its cytotoxic effects are still under investigation, its antimicrobial mechanism is better understood.

Proposed Biosynthetic Pathway of Anigorufone



Proposed Biosynthetic Pathway of Anigorufone

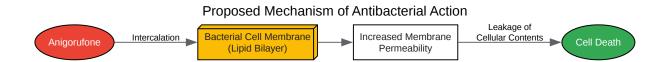


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Caption: A diagram illustrating the proposed biosynthetic pathway of **Anigorufone**.

Proposed Mechanism of Antibacterial Action

The antibacterial effect of **Anigorufone** is believed to stem from the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone structure allows it to intercalate into the lipid bilayer of the cell membrane. This intercalation leads to increased membrane permeability and leakage of essential cellular contents, ultimately causing cell death.



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Caption: The proposed mechanism of antibacterial action for **Anigorufone**.



Experimental Protocols Extraction and Isolation of Phenylphenalenones (Representative Protocol)

This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plants of the Haemodoraceae family.

- Plant Material Collection and Preparation:
 - Collect fresh roots and rhizomes of the plant material (e.g., Anigozanthos rufus).
 - Thoroughly wash the plant material to remove soil and debris.
 - Air-dry the material in a well-ventilated area, protected from direct sunlight.
 - Once fully dried, grind the material into a fine powder.

Extraction:

- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.
- Repeat the extraction process three times to ensure exhaustive extraction.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation:

- Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.
- Partition the extract by shaking vigorously and allowing the layers to separate.
- Collect the organic and aqueous layers separately.



- Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).
- Chromatographic Purification:
 - Subject the fractions rich in phenylphenalenones (typically the less polar fractions) to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
 - Monitor the fractions using thin-layer chromatography (TLC) and
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